molecular formula C8H7NO5 B168002 (3-Nitrophenoxy)acetic acid CAS No. 1878-88-2

(3-Nitrophenoxy)acetic acid

Cat. No. B168002
CAS RN: 1878-88-2
M. Wt: 197.14 g/mol
InChI Key: BNRRQAASFDGMMQ-UHFFFAOYSA-N
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Description

“(3-Nitrophenoxy)acetic acid” is a chemical compound with the linear formula C8H7NO5 . It has a molecular weight of 197.149 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-Nitrophenoxy)acetic acid” is represented by the linear formula C8H7NO5 . The compound has a molecular weight of 197.149 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2-(2-nitrophenoxy) acetic acid, a related compound, can be synthesized using 2-nitrophenol and methyl 2-chloroacetate, suggesting potential synthesis methods for (3-Nitrophenoxy)acetic acid. This process includes catalysts like potassium carbonate and focuses on optimizing reaction temperature and sodium hydroxide amounts (H. Dian, 2012).

  • Complex Formation : Novel aggregates and complexes involving derivatives of (4-nitrophenoxy)acetic acid have been studied, indicating the potential for (3-Nitrophenoxy)acetic acid to form complex molecular structures (Xiao-qiang He, 2013).

Catalytic and Chemical Reactions

  • Catalysis : A related compound, 3-nitrobenzeneboronic acid, demonstrated its use as a catalyst for acetylation of alcohols, suggesting that (3-Nitrophenoxy)acetic acid may also have catalytic properties (R. H. Tale & R. N. Adude, 2006).

  • Drug Design Applications : Research on compounds such as [5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2-isoindol-2-yl]acetic acid has contributed to the development of novel antagonists in drug design, suggesting possible pharmaceutical applications for (3-Nitrophenoxy)acetic acid derivatives (James I. Fells et al., 2009).

Environmental and Analytical Chemistry

  • Electrochemical Sensing : Studies on gold-copper alloy nanoparticles modified electrodes for detecting nitro aromatic compounds, including derivatives of nitrophenyl acetic acid, highlight the potential use of (3-Nitrophenoxy)acetic acid in environmental sensing technologies (Afzal Shah et al., 2017).

  • Degradation Studies : Research involving the catalytic degradation of p-nitrophenol, a compound structurally related to (3-Nitrophenoxy)acetic acid, can inform environmental applications such as wastewater treatment or pollution mitigation (Limin Hu et al., 2020).

Biochemistry and Molecular Studies

  • Bioimaging and Chemosensors : The development of fluorescence turn-on chemosensors based on phenolic acids, including 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid, for detecting metal ions in living cells, suggests that (3-Nitrophenoxy)acetic acid derivatives could be used in bioimaging and analytical chemistry (Shilang Gui et al., 2015).

  • Corrosion Inhibition : Pyrazoline derivatives, including 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, have been studied as corrosion inhibitors for mild steel in acidic media, indicating potential applications for (3-Nitrophenoxy)acetic acid in material science and engineering (H. Lgaz et al., 2018).

Safety And Hazards

While specific safety and hazard information for “(3-Nitrophenoxy)acetic acid” is not available, it’s generally advisable to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is also recommended .

properties

IUPAC Name

2-(3-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRRQAASFDGMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172091
Record name (3-Nitrophenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitrophenoxy)acetic acid

CAS RN

1878-88-2
Record name 2-(3-Nitrophenoxy)acetic acid
Source CAS Common Chemistry
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Record name (3-Nitrophenoxy)acetic acid
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Record name 1878-88-2
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Record name (3-Nitrophenoxy)acetic acid
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Record name (3-nitrophenoxy)acetic acid
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Record name 3-Nitrophenoxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Janko, J Reichert - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1987 - Elsevier
… 1, Scheme 1) [6-8], we synthesized 4-formyl-6-methoxy-3-nitrophenoxyacetic acid (caged-H +). This compound which has an ionized carboxyl group (pK = 2.72) has a low membrane …
Number of citations: 32 www.sciencedirect.com
VB Reddy, RK Singla, VG Bhat… - Asian Journal of …, 2009 - indianjournals.com
… 3-Nitrophenoxy acetic acid was synthesized from 3Nitrophenol as explained above. A mixture of 3Nitrophenoxy acetic acid (0.01 Ml) and oPhenylenediamine (0.01 M) was heated in …
Number of citations: 42 www.indianjournals.com
O Farsa, M Dočkal, J Kováčiková… - Journal of the Serbian …, 2008 - doiserbia.nb.rs
A series of 9 phenoxyacetic acids substituted in the o-, m-, and p-position of benzene ring with 2-(2-oxo-1-azacycloalkyl)acetamidic moiety containing 5-7-membered ω-lactam ring was …
Number of citations: 1 doiserbia.nb.rs
A Habibi-Yangjeh, M Danandeh-Jenagharad - 2007 - nopr.niscpr.res.in
Linear and non-linear quantitative structure-activity relationships have been successfully developed for the modelling and prediction of acidity constant (pKa) of 87 substituted acetic …
Number of citations: 18 nopr.niscpr.res.in
GC Hirst, C Aquino, L Birkemo, DK Croom… - Journal of medicinal …, 1996 - ACS Publications
Analogs of the previously reported 1,5-benzodiazepine peripheral cholecystokinin (CCK-A) receptor agonist 1 were prepared which explore substitution and/or replacement of the C-3 …
Number of citations: 44 pubs.acs.org
Y Xiao, Y Xu, HS Cheon, J Chae - The Journal of Organic …, 2013 - ACS Publications
Copper(II)-catalyzed hydroxylation of aryl halides has been developed to afford functionalized phenols. The protocol utilizes the reagent combination of Cu(OH) 2 , glycolic acid, and …
Number of citations: 70 pubs.acs.org
Y Takeda, K Kawagoe, A Yokomizo… - Chemical and …, 1998 - jstage.jst.go.jp
A novel series of phenoxyacetic acid derivatives was synthesized based on considerations of the three-dimensional structural similarity of YM022 and RP72540. The gastrin/…
Number of citations: 14 www.jstage.jst.go.jp
PA Greenidge, SAM Mérette, R Beck… - Journal of medicinal …, 2003 - ACS Publications
Using the crystal structure of an inhibitor complexed with the serine protease thrombin (PDB code 1UVT ) and the functional group definitions contained within the Catalyst software, a …
Number of citations: 27 pubs.acs.org
V Yadav - 2015 - etda.libraries.psu.edu
A decade ago, the first examples of self-propelled motion at the nano and microscale by synthetic objects were discovered. This was the first step towards the design of autonomous …
Number of citations: 0 etda.libraries.psu.edu

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